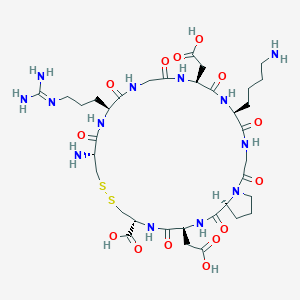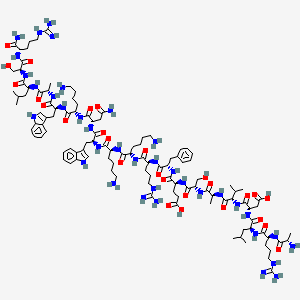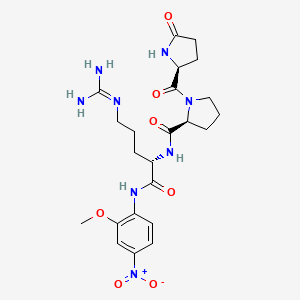
Unii-Z8mxu5GH4Q
概要
説明
“Unii-Z8mxu5GH4Q” is also known as LSTA1 . It’s a biotech investigational drug that falls under the category of Protein Based Therapies Peptides Protein . The drug is currently not fully annotated and is scheduled to be annotated soon . It’s also known by other names such as Internalized-arginylglycylaspartic acid cyclic peptide and L-cysteine .
Molecular Structure Analysis
The molecular structure of “this compound” or LSTA1 is not available .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” or LSTA1 are not available .
科学的研究の応用
Application in Glucocorticoid Receptor Agonism
Research has identified a nonsteroidal selective glucocorticoid receptor (GR) agonist, ZK 216348, which shows significant dissociation between transrepression and transactivation. This property suggests potential for reduced side effects while maintaining anti-inflammatory and immunosuppressive effects. ZK 216348 demonstrated comparable anti-inflammatory activity to prednisolone in a murine model, with a superior side-effect profile, particularly in reducing risks like diabetes mellitus induction (Schäcke et al., 2003).
Neuropharmacological Insights from Cone Snail Peptide MVIIA
MVIIA (ziconotide) is a specific inhibitor of N-type calcium channels, derived from Cone snail, and used for severe chronic pain treatment. Studies have examined the key residues for MVIIA toxicity, providing insights into developing more effective Cav2.2 inhibitors with lower side effects. These findings contribute to the understanding of toxicity mechanisms and the development of safer analgesic agents (Wang et al., 2016).
Cancer Pain Management and Spider Peptide Phα1β
Spider peptide Phα1β has shown efficacy in cancer pain management without severe adverse effects, providing a promising alternative to ω-conotoxin MVIIA (ziconotide) used in opioid-refractory cancer patients. This research contributes to the development of new analgesics with better safety profiles (Rigo et al., 2013).
Advances in Drug Discovery
The evolution of drug research, influenced by molecular biology and genomic sciences, has significantly contributed to medical progress. The advent of recombinant proteins and monoclonal antibodies, combined with genomic sciences, has enriched therapeutic options, highlighting the complexity and interdisciplinarity of drug discovery (Drews, 2000).
Global Substance Registration System and Medicinal Substances
The Global Substance Registration System (GSRS) developed by the US FDA and NCATS provides rigorous scientific descriptions of substances relevant to regulated products. This system is unique in applying regulatory standards for identifying medicinal substances, supporting translational research, and offering a database for over 100,000 substances (Peryea et al., 2020).
PET in Drug Research and Development
Positron Emission Tomography (PET) is increasingly used in drug research for examining the behavioral, therapeutic, and toxic properties of drugs. PET's ability to assess pharmacokinetic and pharmacodynamic events directly in humans and animals is a powerful tool for understanding drug action and optimizing drug development processes (Fowler et al., 1999).
Therapeutic Potential of Conotoxins
The therapeutic potential of conotoxins, particularly with the emergence of ziconotide for neurological disorder treatment, has led to an increase in patent activity. Research in this area focuses on conopeptides interacting with nicotinic acetylcholine receptors and blocking voltage-gated ion channels, highlighting the expanding scope of conotoxin-based therapies (Jones et al., 2001).
Biomarkers and Surrogate Endpoints in Drug Development
Biomarker measurements are increasingly used in therapeutic research to determine disease progression and intervention effects. This approach aids in the development and evaluation of therapies, providing a mechanistic understanding of clinical response variations (Atkinson et al., 2001).
Pharmacogenetics Research Network and Drug Response
The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation. This network covers various medical disorders and drug interactions, contributing significantly to personalized medicine and understanding drug action at a molecular level (Giacomini et al., 2007).
Vitamin E Succinate's Anti-cancer Activity
Mitochondrially targeted vitamin E succinate (MitoVES) has been identified as a novel anti-cancer drug targeting mitochondrial complex II. This research provides insights into the mechanisms of MitoVES's pro-apoptotic and anti-cancer activity, which could lead to more effective cancer treatments (Dong et al., 2010).
Safety and Hazards
特性
IUPAC Name |
(6S,9S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTTWXCDIRTOQX-FQJIPJFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N13O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1392278-76-0 | |
| Record name | IRGD | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392278760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












